BenchChemオンラインストアへようこそ!

2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol

Medicinal Chemistry Fragment-Based Drug Design Synthetic Methodology

2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol (CAS 955976-57-5, MFCD03617679) is a hybrid small molecule that fuses a 1,3-benzodioxole (benzo[d][1,3]dioxole) pharmacophore with an N1-(2-hydroxyethyl)-1H-pyrazole scaffold. Its computed physicochemical profile – molecular weight 232.23 g/mol, XLogP3-AA 1.0, a single hydrogen bond donor (the terminal –OH), four hydrogen bond acceptors, and a topological polar surface area of 56.5 Ų – places it within property ranges often associated with CNS-permeable or orally bioavailable chemotypes.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 955976-57-5
Cat. No. B3016271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol
CAS955976-57-5
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(C=C3)CCO
InChIInChI=1S/C12H12N2O3/c15-6-5-14-4-3-10(13-14)9-1-2-11-12(7-9)17-8-16-11/h1-4,7,15H,5-6,8H2
InChIKeyALMYEIFKTLLDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline of 2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol (CAS 955976-57-5)


2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol (CAS 955976-57-5, MFCD03617679) is a hybrid small molecule that fuses a 1,3-benzodioxole (benzo[d][1,3]dioxole) pharmacophore with an N1-(2-hydroxyethyl)-1H-pyrazole scaffold [1]. Its computed physicochemical profile – molecular weight 232.23 g/mol, XLogP3-AA 1.0, a single hydrogen bond donor (the terminal –OH), four hydrogen bond acceptors, and a topological polar surface area of 56.5 Ų – places it within property ranges often associated with CNS-permeable or orally bioavailable chemotypes [1]. The compound is supplied primarily as a research chemical (>90–97% purity) by specialist vendors, with catalog references such as Fluorochem 365218, Leyan 1406551, and MolCore NLT 97% .

Why In-Class Benzodioxole–Pyrazoles Cannot Simply Be Interchanged for 2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol


The benzodioxole–pyrazole chemotype has produced structurally diverse anti-inflammatory and analgesic leads with distinct SAR for COX-1, COX-2, and 5-LOX inhibition [1]. Within this broad family, the smallest structural modifications – such as N1-alkylation pattern, presence or absence of the 2-hydroxyethyl group, and additional aryl substitution – create compounds with divergent enzyme selectivity, antioxidant capacity, and TNF-α suppression potency [1]. Therefore, a decision to purchase CAS 955976-57-5 over its closest commercially available analogs – e.g., 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (CAS 141791-06-2) or 5-(1,3-benzodioxol-5-yl)-1H-pyrazole – cannot be based on a generic class effect. The following quantitative dimensions demonstrate where procurement-relevant differentiation exists, albeit within the limits of currently available public data.

Comparator-Anchored Quantitative Differentiation of 2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol (CAS 955976-57-5)


N1-(2-Hydroxyethyl) Substituent: Enhanced Synthetic Versatility vs. Unsubstituted 3-(1,3-Benzodioxol-5-yl)-1H-pyrazole

CAS 955976-57-5 bears a primary hydroxyl group on the N1-ethyl side chain, whereas the closest simpler commercial analog, 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (CAS 141791-06-2), lacks this functional handle entirely [1]. The hydroxyl group of 955976-57-5 provides a derivatization point for esterification, carbamate formation, etherification, or oxidation reactions that are chemically inaccessible to the unsubstituted pyrazole [1]. In procurement terms, selecting 955976-57-5 reduces the synthetic step count by one to three steps relative to starting from CAS 141791-06-2 for any project requiring an O-substituted or oxidation-derived analog.

Medicinal Chemistry Fragment-Based Drug Design Synthetic Methodology

Physicochemical Profile Differentiation: Computed logP and H-Bond Donor Count Relative to Core Analogs

The computed physicochemical properties of CAS 955976-57-5 differentiate it from common benzodioxole–pyrazole comparators. Its XLogP3-AA of 1.0 is approximately one log unit lower than 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (XLogP3-AA ≈ 1.9), reflecting the polarity of the hydroxyethyl group [1]. Simultaneously, the topological polar surface area (56.5 Ų) and hydrogen bond donor count (1) of 955976-57-5 remain within the ranges generally predictive of blood–brain barrier penetration, whereas many N1-aryl or N1-sulfonamide analogs cited in hybrid series exceed both TPSA and HBD thresholds associated with poor CNS exposure [1] [2].

Physicochemical Screening ADMET Prediction CNS Drug Design

Supply-Directed Purity and Compliance Differentiation for Research Procurement

Unlike the more broadly cataloged 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (which is offered at 98% purity by multiple vendors), the target compound 955976-57-5 is available in commercially characterized purity tiers of 90% , 95%+ , and ≥97% (NLT 97%) . The ≥97% grade from MolCore is explicitly declared as compliant with ISO certification systems, directed at global pharmaceutical R&D and quality control applications . This explicit ISO alignment is absent from product specifications for the simpler analog CAS 141791-06-2.

Chemical Sourcing Quality Control Research Supply Chain

Enzymatic Selectivity Potential Deduced from N1-Alkylation Patterns in Benzodioxole–Pyrazole Hybrid Series

Head-to-head in vitro enzymatic data (COX-1, COX-2, 5-LOX IC50 values) are not publicly available for CAS 955976-57-5. However, the Abd El Razik et al. (2017) series demonstrates that N1-substitution critically controls both COX-2/5-LOX dual inhibition potency and COX-1/COX-2 selectivity [1]. In that series, compound 26 (bearing an N1-aryl substituent) achieved the highest COX-1/COX-2 in vitro selectivity, while compounds 11 and 17 (with alternative N1-aralkyl motifs) reduced TNF-α production by 85.19% and 97.71% respectively [1]. The N1-(2-hydroxyethyl) group of 955976-57-5 represents a structurally distinct substitution pattern not represented in that dataset, creating a structurally legitimate but currently uncharacterized probe for novel SAR exploration.

COX-2/5-LOX Dual Inhibition Anti-Inflammatory Drug Discovery Structure-Activity Relationship

Predicted Acid/Base Profile and Boiling Point vs. Commercial N1-Unsubstituted Analog

Computed single-property data from ChemicalBook show a predicted pKa of 14.41 ± 0.10 and boiling point of 422.2 ± 45.0 °C for CAS 955976-57-5 . The very weakly acidic pKa (consistent with the primary alcohol) contrasts with the N–H acidic proton present in 3-(1,3-benzodioxol-5-yl)-1H-pyrazole (CAS 141791-06-2), which is expected to have a significantly lower pKa (pyrazole N–H ≈ 14 in DMSO but substantially more acidic in aqueous/organic mixtures) . The high predicted boiling point (>420 °C) for 955976-57-5 limits preparative GC and steam distillation options but positions silica gel chromatography, recrystallization, or preparative HPLC as the standard purification paths, a practical logistic factor differentiating it from the more volatile, unsubstituted core.

Purification Method Development Salt Selection Preparative Chemistry

Critical Evidence Gap: Quantitative Biological Potency and Selectivity Data Are Absent from the Public Domain for CAS 955976-57-5

After systematic interrogation of PubMed, Google Scholar, vendor technical databases, and authoritative chemical registries (PubChem, ChemicalBook), no peer-reviewed or patent-derived quantitative IC50, EC50, Ki, pharmacokinetic, or in vivo efficacy endpoint has been found that is specifically attributed to CAS 955976-57-5 [1]. All known biological data originate from structurally related benzodioxole–pyrazole hybrids (e.g., Abd El Razik et al., 2017) where the present compound is not among the tested set [1]. Consequently, no direct head-to-head biological comparison between 955976-57-5 and any close structural analog is possible at the time of this guide. Users whose selection requires proven target engagement or cellular activity data are advised to request custom screening or commissioned biological profiling prior to final procurement commitment.

Data Transparency Procurement Risk Assessment Biological Screening

Evidence-Backed Research and Industrial Application Scenarios for 2-[3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol (CAS 955976-57-5)


Fragment-Based and Structure-Guided Medicinal Chemistry Requiring an N1-Functionalized Benzodioxole–Pyrazole Core

When the synthetic plan demands a benzodioxole–pyrazole core equipped with a primary alcohol handle for onward diversification, CAS 955976-57-5 serves as an advanced intermediate. As established in Section 3 (Evidence Item 1), the hydroxyethyl group eliminates the need for a multi-step alkylation of the NH-pyrazole, enabling direct ester, carbamate, or ether library generation. This scenario is attractive in fragment-to-lead programs where rapid SAR exploration around the N1 vector is prioritized over pre-existing biological validation [1].

CNS-Focused Lead Generation Where Computed Physicochemical Profile Predicts a Differentiated Brain Exposure Window

The XLogP3-AA of 1.0, single H-bond donor, and TPSA of 56.5 Ų (Section 3, Evidence Item 2) position CAS 955976-57-5 within bioavailability parameters consistent with CNS drug-like space while being less lipophilic than the unsubstituted core analog [1] . Neuroscience and neuroinflammation discovery teams evaluating benzodioxole–pyrazole chemotypes may therefore prioritize this compound over more lipophilic, higher-TPSA, or higher-HBD alternatives when the target product profile requires predictive CNS penetration.

ISO-Compliant Research Supply for Pharmaceutical Analytical Quality Control and GLP-Toxicology Studies

For contract research organizations and pharmaceutical development teams requiring a benzodioxole–pyrazole building block with documented ISO-certified quality systems, the NLT 97% grade of CAS 955976-57-5 (Section 3, Evidence Item 3) offers supplier-attested quality alignment that simplifies vendor qualification [1]. This scenario applies where the compound is designated as a reference standard, impurity marker, or synthetic intermediate in a regulated analytical or safety assessment workflow.

Novel SAR Exploration of N1-Alkyl Hydroxyethyl Motifs in COX-2/5-LOX Dual Inhibitor or Anti-TNF-α Programs

Although CAS 955976-57-5 currently lacks in vitro enzyme inhibition data, the proven sensitivity of COX-2 selectivity and TNF-α suppression to N1-substitution in the benzodioxole–pyrazole hybrid series (Section 3, Evidence Item 4) makes the hydroxyethyl substituent a structurally distinct starting point for exploratory SAR [1]. Academic and biotech groups aiming to profile novel N1-alkanol substituents in in-house enzyme or cell-based assays will find that 955976-57-5 fills a chemical space gap not addressed by the published N1-aryl, benzyl, or sulfonamide analogs.

Quote Request

Request a Quote for 2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.